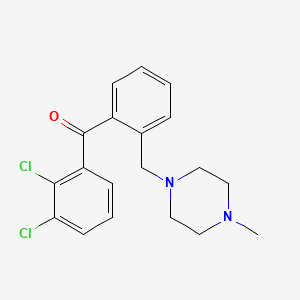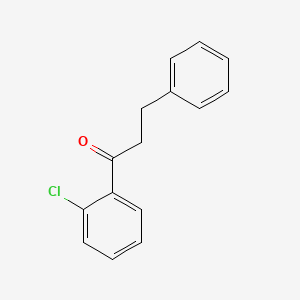
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone (DFPP) is a synthetic compound with a variety of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO) and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. DFPP is also used to study the reactivity of other molecules, such as neurotransmitters, and to investigate the effects of MAO inhibitors on the behavior of animals.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
The compound, due to its structural similarity to certain chlorophenols, may be relevant in the analysis and monitoring of environmental pollutants. For instance, methodologies involving liquid-solid extraction (LSE) and liquid chromatography with UV detection (LC-UV) have been utilized for determining phenolic compounds, including chlorophenols, in water and industrial effluents. These techniques provide a framework for the accurate detection and quantification of potential pollutants, which could be extended to compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone, aiding in environmental protection and regulatory compliance (Castillo, Puig, & Barceló, 1997).
Chemical Reactivity and Molecular Studies
Molecular structures related to chlorophenyl compounds have been the subject of extensive studies, focusing on their synthesis, spectral analysis, and quantum chemical studies. Research into compounds like 7-Chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one provides insights into molecular geometry, chemical reactivity, and the identification of chemically active sites, which could be analogous to studies on 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are crucial for understanding the compound's behavior and potential applications in various fields, including material science and pharmaceuticals (Satheeshkumar et al., 2017).
Biodegradation and Environmental Impact
Understanding the biodegradation pathways and environmental impact of chlorophenol compounds is crucial for assessing the ecological footprint of chemicals. Studies on the metabolism of monohalophenols by microorganisms like Penicillium simplicissimum provide insights into the transformation and mineralization of these compounds, which could be relevant for assessing the environmental fate of structurally similar compounds like 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone. These insights are vital for environmental risk assessments and developing strategies for pollution control and remediation (Marr, Kremer, Sterner, & Anke, 1996).
Photoreactivity Studies
Understanding the photoreactivity of chlorophenol compounds under various conditions is important for applications in photochemistry and environmental sciences. Studies on the photoreactivity of compounds like 4-chlorophenol provide insights into the formation of photoproducts and potential pathways, which could be relevant for assessing the behavior of 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone under similar conditions. These insights could inform the development of photoreactive materials or the assessment of the compound's behavior in natural environments (Oudjehani & Boule, 1992).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHLVQNHVSGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644501 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone | |
CAS RN |
898788-49-3 |
Source


|
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)



![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)

